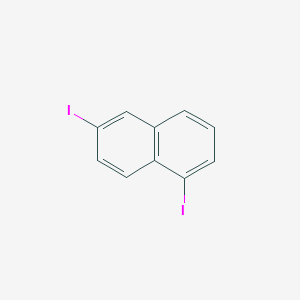

1,6-Diiodonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNYQGLSJNCRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593505 | |

| Record name | 1,6-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64567-12-0 | |

| Record name | 1,6-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1,6 Diiodonaphthalene

Carbon-Carbon Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of 1,6-diiodonaphthalene provide efficient pathways for the construction of complex molecular architectures featuring new carbon-carbon bonds. These reactions are fundamental in the synthesis of functional materials and complex organic molecules.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govlibretexts.org For this compound, this reaction allows for the introduction of aryl or vinyl substituents at the iodo-positions. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the reactivity of aryl iodides in this reaction is well-established. google.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent, often a mixture of toluene (B28343) and water. The reaction can be performed stepwise to achieve mono- or di-substituted products. The spatial separation of the iodo-substituents in the 1,6-isomer likely favors the formation of linear products or allows for selective single substitutions. The synergistic use of Suzuki-Miyaura coupling with other reactions like metathesis has proven effective in synthesizing complex polycyclic systems. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 |

This table presents generalized conditions for Suzuki-Miyaura couplings of aryl iodides and may require optimization for this compound.

Sonogashira Coupling Architectures

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a combination of palladium and copper complexes. gelest.comwalisongo.ac.id This reaction with this compound allows for the synthesis of naphthalene (B1677914) derivatives with extended π-systems, which are of interest in materials science.

The reaction mechanism generally involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex generated from the oxidative addition of the aryl iodide. Reductive elimination then affords the alkyne-coupled product. gelest.com For this compound, Sonogashira coupling can be controlled to produce mono- or bis-alkynylnaphthalenes. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine, which also serves as the solvent. researchgate.net

Table 2: Typical Catalytic Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. to Reflux |

| Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 50-100 °C |

| Pd/C | CuI | Piperidine | Methanol | Room Temp. |

This table provides examples of catalytic systems commonly used for Sonogashira coupling reactions.

A study on the carbonylative Sonogashira cross-coupling of 1-iodonaphthalene (B165133) with various alkynes to synthesize polyaromatic naphthyl ynones has been reported, achieving good yields. acs.org This suggests that this compound would also be a suitable substrate for similar transformations.

Heck Reaction Pathways

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orglibretexts.org The reaction with this compound can lead to the formation of substituted naphthalenes with vinyl groups.

The mechanism of the Heck reaction can proceed through either a neutral or a cationic pathway. wikipedia.orglibretexts.org The neutral pathway, common for aryl iodides, begins with the oxidative addition of the aryl iodide to a Pd(0) complex. wikipedia.org This is followed by the coordination of the alkene, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. wikipedia.org The catalyst is regenerated by the reaction of the palladium-hydride with a base. libretexts.org Intramolecular Heck reactions are particularly efficient for forming cyclic structures. wikipedia.org

Catellani-Type Reaction Dynamics

The Catellani reaction is a palladium-catalyzed process that enables the ortho-functionalization of aryl halides in a domino sequence involving norbornene as a transient mediator. snnu.edu.cn This reaction allows for the simultaneous formation of multiple carbon-carbon and/or carbon-heteroatom bonds at the ipso- and ortho-positions of an aryl halide. snnu.edu.cn

While specific examples using this compound as a substrate were not found in the provided search results, the general applicability of the Catellani reaction to aryl iodides suggests its potential for the multi-functionalization of the naphthalene core. labxing.comd-nb.info For instance, 1-iodonaphthalene has been shown to undergo difunctionalization at the ipso and ortho positions. labxing.com Research has also demonstrated that 1,5-diiodonaphthalene (B1598947) can undergo a twofold asymmetric Catellani-type reaction. researchgate.net The reaction typically involves a palladium catalyst, norbornene, and a sequence of coupling partners such as alkyl halides and acrylates. labxing.comresearchgate.net

An unexpected ortho-Heck reaction has been observed under Catellani conditions, where coupling occurs at the ortho position instead of the usual ipso position, suggesting complex mechanistic possibilities. nih.gov

Annulation and Cyclization Mechanisms

The diiodo-functionality of this compound makes it a suitable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems through annulation and cyclization reactions. These reactions often involve a sequence of cross-coupling and subsequent intramolecular cyclization steps.

For example, domino reactions involving a Suzuki-Miyaura coupling followed by an intramolecular Diels-Alder reaction and subsequent ring-opening have been utilized to create substituted hydroxyfluoranthenes from 1-iodo-8-alkynylnaphthalene derivatives. researchgate.net Although this example uses a different isomer, the principle can be extended to this compound to access different polycyclic architectures.

Electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines using iodine is a known method for synthesizing 3-iodoindoles. bohrium.com This highlights the role of iodine in facilitating cyclization processes. While not a direct reaction of this compound, it illustrates a relevant mechanistic principle. Various annulation strategies, such as [4+2] and [3+3] cycloadditions, are employed to construct diverse heterocyclic frameworks. chim.itnih.gov

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a crucial transformation in organic synthesis, with applications in pharmaceuticals and materials science. umass.edunih.gov this compound can participate in such reactions, typically through copper- or palladium-catalyzed processes, to introduce functionalities containing nitrogen, oxygen, or sulfur.

Aryl iodides are generally more reactive than aryl bromides or chlorides in these coupling reactions. google.com Copper-catalyzed methods, often referred to as Ullmann-type reactions, are commonly used for the formation of C-N and C-O bonds. google.commdpi.com These reactions typically involve a copper(I) catalyst, a ligand (though ligand-free systems exist), and a base. mdpi.com The mechanism is thought to involve oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination. mdpi.com Palladium-catalyzed methods are also widely employed for the formation of carbon-heteroatom bonds. google.com

While specific examples detailing the carbon-heteroatom bond formation of this compound were not prevalent in the search results, the general reactivity of aryl iodides in these transformations is well-established, indicating the potential for this compound to serve as a substrate for the synthesis of various heteroatom-substituted naphthalenes. google.comumass.edunih.gov

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation of aryl iodides is a powerful method for the synthesis of amides. In the context of diiodonaphthalenes, such as 1,8-diiodonaphthalene (B175167), these reactions can lead to the formation of N-substituted naphthalimides through a ring-closure process when primary amines are used. semanticscholar.org For instance, the reaction of 1,8-diiodonaphthalene with primary amines like tert-butylamine, aniline, and benzylamine (B48309) in the presence of a Pd(0)/PPh3 catalyst system yielded the corresponding N-substituted 1,8-naphthalimides as the main products, with only trace amounts of the simple carboxamides being formed. semanticscholar.org

The aminocarbonylation of 1-iodonaphthalene has also been studied, revealing that under certain conditions, a mixture of amides and ketoamides can be obtained. semanticscholar.org The reaction of 1-iodonaphthalene with NaN3 in the presence of a polymeric palladium catalyst in water has been shown to produce 1-naphthamide, albeit in a low yield of 4.2%. mdpi.com

Interactive Table: Aminocarbonylation of Iodonaphthalenes

| Substrate | Amine/N-Nucleophile | Catalyst System | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| 1,8-Diiodonaphthalene | Primary amines (tert-butylamine, aniline, benzylamine) | in situ Pd(0)/PPh3 | N-substituted 1,8-naphthalimides | Ring closure is the predominant reaction pathway. | semanticscholar.org |

| 1-Iodonaphthalene | Prolinates | Not specified | Mixture of amides and ketoamides | Formation of both single and double carbonylation products. | semanticscholar.org |

| 1-Iodonaphthalene | NaN3 | Polymeric Pd catalyst in water | 1-Naphthamide (4.2% yield) | Demonstrates the feasibility of using azide (B81097) as an ammonia (B1221849) equivalent. | mdpi.com |

Phosphorothioate (B77711) Formation

Phosphorothioates are a class of compounds with significant biological activity and are crucial in the development of antisense oligonucleotides. psu.edu The synthesis of S-aryl phosphorothioates can be achieved through the cross-coupling of aryl halides with phosphorothioates. Gold-catalyzed arylation of phosphorothioates with aryl iodides has emerged as an effective method. researchgate.netrsc.org For example, 1-iodonaphthalene has been successfully cross-coupled with O,O-diphenyl phosphorothioate using a MeDalPhosAuCl/AgSbF6 catalytic system to yield the corresponding S-aryl phosphorothioate in good yield (71-97%). researchgate.net

Mechanistic studies suggest that the reaction proceeds via an Au(I)/Au(III) catalytic cycle. rsc.orgnih.gov The in-situ generated silver-sulfur complex is believed to undergo a facile transmetalation with the Au(III) intermediate, which is a key step for the successful transformation. rsc.org This methodology has been shown to tolerate a wide range of functional groups on the aryl iodide. researchgate.netnih.gov

Radical-Mediated Transformations, including SRN1 Reactions

The radical-nucleophilic aromatic substitution (SRN1) mechanism provides a pathway for the substitution of aryl halides that are unreactive towards traditional nucleophilic aromatic substitution. chemistry-chemists.com This chain process involves radical and radical anion intermediates and can be initiated by various methods, including photoinitiation and thermal processes. chemistry-chemists.comconicet.gov.ar

The SRN1 reactions of diiodonaphthalenes have been investigated as a tool to estimate their π-conjugation. researchgate.net The reaction of 1,8-diiodonaphthalene with various nucleophiles, such as the anion of p-toluenethiol, has been studied in different solvent systems like DMSO and liquid ammonia. umich.edu These reactions can lead to monosubstitution or disubstitution products, depending on the reaction conditions. conicet.gov.ar For instance, the reaction of 1,8-diiodonaphthalene with the p-toluenethiolate anion in DMSO yielded the monosubstituted product, while in liquid ammonia, both the starting material was recovered and a cyclized product, 9-methylbenz[m,n]thioxanthene, was formed in a small amount. umich.edu

Theoretical studies, including DFT calculations, have been employed to support the proposed radical mechanisms and to understand the nature of the intermediates involved. researchgate.netresearchgate.net

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This reaction is particularly common for the preparation of organolithium compounds from organoiodides. wikipedia.org The exchange rate is typically faster for iodides compared to bromides and chlorides. wikipedia.org

In the context of diiodoalkanes, metal-halogen exchange with reagents like t-BuLi is an exclusive process when at least one of the halogens is iodine. researchgate.net While specific studies on this compound were not found in the initial search, the general principles of metal-halogen exchange are applicable. For instance, the reaction of 1-iodonaphthalene with lithium dimethylcuprate in ether solution leads to the formation of the corresponding arylmethane, suggesting a reaction at the carbon-iodine bond. harvard.edu The development of bimetallic reagents has also enhanced the scope of metal-halogen exchange reactions. researchgate.net Furthermore, palladium-catalyzed methods have been developed for the iodination of aryl carboxylic acids, which involve a unique ligand-assisted halide exchange mechanism. nih.gov

Chemoselective and Regioselective Functionalization Strategies

The presence of two iodine atoms in this compound raises questions of chemoselectivity and regioselectivity in its functionalization. Achieving selective reaction at one of the C-I bonds while leaving the other intact is a significant challenge in synthetic chemistry.

Recent advances in catalysis have enabled the development of highly selective C-H functionalization reactions. For example, new pyrazole-alkyl phosphine (B1218219) ligands have been developed for palladium-catalyzed C-H arylation that achieve excellent regioselectivity on various heterocycles and chemoselectivity for C-Cl over C-OTf bonds. polyu.edu.hk While not directly applied to this compound, these principles of ligand design are crucial for developing selective transformations of dihaloarenes.

Similarly, chemoselective peptide stapling methods have been developed using reagents that react specifically with certain functional groups, highlighting the importance of controlling reactivity in complex molecules. nih.gov The concept of using N-alkylpyridinium reagents for the 1,6-addition of thiols demonstrates excellent regioselectivity and chemoselectivity. nih.gov These advanced strategies could potentially be adapted for the selective functionalization of this compound.

Theoretical Studies on Reaction Mechanisms

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions. mdpi.comsioc-journal.cnnih.gov For reactions involving this compound and related compounds, theoretical studies provide insights into reaction pathways, transition state structures, and the factors controlling reactivity and selectivity.

For instance, DFT calculations have been used to study the electrophilic iodination of naphthalene. researchgate.net These studies have shown that the reversibility of the iodination process, due to protodeiodination, is a key factor and increases with the electron-donating properties of the aromatic substrate. researchgate.net

In the context of SRN1 reactions, theoretical studies have helped to explain the observed reactivity by analyzing the geometries and spin densities of the radical anion intermediates and the potential energy surfaces for their dissociation. researchgate.net For the formation of naphthalene itself, theoretical investigations have explored various reaction mechanisms, highlighting how the outcomes are critically dependent on temperature and pressure. researchgate.net

These computational approaches are vital for understanding the intimate details of chemical processes, especially for short-lived intermediates that are difficult to study experimentally. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 1,6 Diiodonaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution proton (¹H) NMR spectroscopy provides information on the electronic environment of each hydrogen atom in a molecule. The ¹H NMR spectrum of 1,6-diiodonaphthalene is expected to show a complex pattern of signals in the aromatic region, arising from the six protons on the naphthalene (B1677914) core. Due to the molecule's C₂ symmetry axis (if viewed in a simplified planar manner, though true symmetry depends on crystal packing), one would anticipate three pairs of chemically equivalent protons, leading to three distinct signals if coupling is ignored. However, spin-spin coupling between adjacent protons complicates the spectrum.

The protons H-2 and H-7, H-3 and H-8, and H-4 and H-5 would be chemically equivalent. The spectrum would consist of a series of doublets and triplets (or more complex multiplets) resulting from J-coupling. Protons adjacent to the iodine-substituted carbons (H-2, H-5, and H-7) would experience different shielding effects compared to the other protons.

Table 1: Predicted ¹H NMR Data for this compound Specific experimental data is not available in the cited sources; this table is based on general principles for substituted naphthalenes.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2, H-7 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J ≈ 7-9, ⁴J ≈ 1-2 |

| H-3, H-8 | 7.2 - 7.5 | Triplet (t) or dd | ³J ≈ 7-9 |

| H-4, H-5 | 7.9 - 8.2 | Doublet (d) | ³J ≈ 7-9 |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in For this compound, which has ten carbon atoms, five distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum due to molecular symmetry.

A key feature in the spectrum is the "heavy atom effect," where the carbon atoms directly bonded to the heavy iodine atoms (C-1 and C-6) are expected to be significantly shielded. youtube.com This causes their signals to appear at a much lower chemical shift (further upfield) than typical aromatic carbons, sometimes even below 100 ppm. youtube.com The remaining eight carbons, including the two quaternary (bridgehead) carbons, will resonate in the typical aromatic region (approximately 120-140 ppm).

Table 2: Predicted ¹³C NMR Data for this compound Specific experimental data is not available in the cited sources; this table is based on general principles and the heavy atom effect.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1, C-6 | 90 - 100 | Strong shielding due to the "heavy atom effect" from iodine. |

| C-2, C-7 | 125 - 135 | Aromatic CH. |

| C-3, C-8 | 125 - 130 | Aromatic CH. |

| C-4, C-5 | 130 - 140 | Aromatic CH, deshielded. |

| C-9, C-10 | 130 - 140 | Quaternary (bridgehead) carbons. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. nationalmaglab.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). princeton.educreative-biostructure.com For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, H-5 with H-6 (not present), H-6 with H-7 (not present), and H-7 with H-8, thus mapping the proton connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. creative-biostructure.comlibretexts.org It is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu In a rigid molecule like this compound, NOESY can help confirm assignments by showing correlations between protons on the same ring and, potentially, weaker correlations between protons on different rings if they are spatially proximate.

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations seen in COSY to an entire spin system. princeton.educreative-biostructure.com For this molecule, a TOCSY experiment would show correlations between all the protons on one ring (e.g., H-2, H-3, and H-4) and separately among all protons on the other ring (H-5, H-7, H-8), clearly distinguishing the two isolated spin systems. northwestern.edu

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid phase, providing information that is inaccessible by solution NMR or diffraction methods alone. mpg.denih.gov For this compound, SSNMR could be used to:

Identify Polymorphism: Determine if different crystalline forms exist, which would manifest as distinct sets of chemical shifts.

Probe Intermolecular Interactions: Analyze the effects of crystal packing on the local electronic environment of the nuclei.

Characterize Dynamics: Study molecular motions in the solid state, such as ring flips or rotations, although significant dynamics are not expected for this rigid molecule at standard temperatures.

Recent advances in SSNMR methodology, including fast magic-angle spinning (MAS), have made it possible to acquire high-resolution spectra even for complex materials. oulu.fi

Paramagnetic NMR spectroscopy is a technique used to study molecules containing one or more unpaired electrons, such as metal complexes or organic radicals. bhu.ac.in The presence of a paramagnetic center causes very large shifts in the NMR signals of nearby nuclei, known as paramagnetic shifts. illinois.eduorganicchemistrydata.org These shifts have two main components: the contact shift, which arises from the delocalization of unpaired electron spin density onto the nucleus, and the pseudocontact (or dipolar) shift, which results from a through-space interaction between the magnetic moments of the electron and the nucleus. bhu.ac.in

While this compound itself is diamagnetic, its derivatives can be designed to be paramagnetic. For example, a derivative could be synthesized to chelate a paramagnetic metal ion or incorporate a stable radical moiety. researchgate.net Analysis of the resulting paramagnetically shifted NMR spectra would provide detailed structural and electronic information, such as the spin distribution across the naphthalene framework and precise geometric constraints. nsf.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate an electron density map and build an atomic model of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions. tulane.edumemtein.com

The crystal structure of the related isomer, 1,5-diiodonaphthalene (B1598947), has been determined, showing planar molecules held together by weak I···π and I···I non-bonding interactions. iucr.org In that structure, the C—I bond lengths were found to be in the range of 2.090–2.103 Å. iucr.org A search for the crystal structure of this compound in the Cambridge Crystallographic Data Centre (CCDC) points to an entry (CCDC 2278633), which is noted as having a disordered structure, making a detailed analysis challenging. rsc.org The data for the well-ordered 1,5-isomer provides a valuable reference for the type of structural information that can be obtained.

Table 3: Crystallographic Data for the Isomer 1,5-Diiodonaphthalene iucr.org

| Parameter | Value |

| Chemical Formula | C₁₀H₆I₂ |

| Molecular Weight | 379.95 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.0211 (5) |

| b (Å) | 11.5366 (8) |

| c (Å) | 12.1874 (8) |

| Volume (ų) | 987.17 (12) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 223 (2) |

| C—I Bond Lengths (Å) | 2.090 - 2.103 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. uni-saarland.de This analysis reveals detailed data on unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding the substance's solid-state conformation. uni-saarland.de

For this compound, crystallographic studies provide critical insights into its molecular geometry. The interaction of X-rays with the crystalline sample produces a diffraction pattern based on the constructive interference of the X-rays, a phenomenon described by Bragg's Law (nλ=2d sinθ). uni-saarland.de The analysis of this pattern allows for the complete determination of the crystal structure.

A study deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2278633 provides the crystal structure of this compound. rsc.org The data reveals a disordered structure. The non-hydrogen atoms were refined anisotropically, and hydrogen atoms were refined using a riding model. rsc.org The structure was solved using dual-space programs and expanded using Fourier techniques. rsc.org

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₆I₂ |

| Formula Weight | 379.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2345(3) |

| b (Å) | 15.3414(4) |

| c (Å) | 12.3330(3) |

| α (°) | 90 |

| β (°) | 104.975(3) |

| γ (°) | 90 |

| Volume (ų) | 2053.92(9) |

| Z | 8 |

| Temperature (K) | 120 |

| CCDC Deposition No. | 2278633 |

This data is based on the crystallographic information file (CIF) for CCDC 2278633. rsc.org

The crystal structure confirms the planar nature of the naphthalene core, with the iodine atoms substituted at the 1 and 6 positions. The bond lengths and angles within the naphthalene ring are consistent with those of other naphthalene derivatives, though minor distortions may occur due to the bulky iodine substituents.

Correlation with Solution-State Conformations

While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, the conformation in solution can be more dynamic. In solution, molecules are typically more flexible, and rotations around single bonds can occur. For this compound, the primary points of flexibility would be the C-I bonds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals and radical ions. bruker.comunibo.it The technique is highly sensitive and provides information about the electronic structure of paramagnetic species. bruker.com

The formation of radical intermediates is a key aspect of certain reactions involving haloaromatic compounds. For this compound, radical anions could potentially be formed through single electron transfer processes. While EPR would be the definitive technique to characterize such intermediates, specific EPR studies on radical intermediates derived directly from this compound are not extensively documented in the reviewed literature.

However, research on related diiodonaphthalene systems has utilized EPR. For instance, the radical anion of a diphosphaalkene linked by a naphthalene ring has been studied, revealing that the unpaired electron is confined to a single moiety due to steric hindrance, a finding supported by EPR spectra. unige.ch Such studies demonstrate the utility of EPR in understanding the electronic structure and delocalization in radical anions of complex naphthalene derivatives. unige.chepfl.ch The application of EPR could similarly elucidate the spin distribution and electronic properties of any radical intermediates formed from this compound during chemical or electrochemical reactions.

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for molecular weight determination and structural elucidation based on the fragmentation patterns of molecules. uni-saarland.de When a molecule like this compound is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺˙) which can then break apart into smaller, characteristic fragment ions. uni-saarland.de

A specific mass spectrum for this compound is not available in the searched databases. However, a plausible fragmentation pattern can be predicted based on its structure and the known behavior of iodo-aromatic compounds. The molecular weight of this compound is 379.96 g/mol . guidechem.com

The C-I bond is the weakest bond in the molecule and is expected to cleave readily. Key fragmentation steps would include:

Formation of the molecular ion, [C₁₀H₆I₂]⁺˙.

Loss of an iodine radical to form the [C₁₀H₆I]⁺ ion.

Subsequent loss of the second iodine radical to form the [C₁₀H₆]⁺ ion.

Cleavage to produce an iodine cation, [I]⁺.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Ion Formula | Description | Predicted m/z |

| [C₁₀H₆I₂]⁺˙ | Molecular Ion (M⁺˙) | 380 |

| [C₁₀H₆I]⁺ | Loss of one iodine atom ([M-I]⁺) | 253 |

| [C₁₀H₆]⁺ | Loss of two iodine atoms ([M-2I]⁺) | 126 |

| [I]⁺ | Iodine cation | 127 |

The m/z values are based on the most common isotopes (¹²C, ¹H, ¹²⁷I) and rounded to the nearest integer. The presence of a strong peak at m/z 127 is highly characteristic of iodine-containing compounds. docbrown.info The molecular ion peak is expected to be prominent due to the stability of the aromatic ring system. libretexts.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are complementary and provide a detailed "fingerprint" that is unique to the compound's structure. uni-siegen.de IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light due to changes in polarizability. uni-siegen.de

While specific, fully assigned IR and Raman spectra for this compound were not found in the search results, the expected vibrational modes can be predicted from its molecular structure.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the naphthalene ring system are expected in the 1600-1400 cm⁻¹ region. These bands are characteristic of the aromatic skeleton.

C-H In-plane and Out-of-plane Bending: These vibrations appear in the fingerprint region, roughly between 1300 cm⁻¹ and 650 cm⁻¹. The specific patterns are highly diagnostic of the substitution pattern on the naphthalene ring.

C-I Stretching: The carbon-iodine stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom. This band would be a key indicator for the presence of the iodo-substituent.

For a molecule with a center of inversion, the rule of mutual exclusion would apply, meaning vibrations that are IR active would be Raman inactive, and vice-versa. uni-siegen.de However, this compound does not possess a center of symmetry, so many of its vibrational modes are expected to be active in both IR and Raman spectra. uni-siegen.de

Computational and Theoretical Chemistry Studies of 1,6 Diiodonaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. nih.govscispace.com It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 1,6-diiodonaphthalene. nih.gov DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. scispace.com

Geometry Optimization and Electronic Structure Characterization

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.netntnu.no For this compound, DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set, can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations typically show a non-planar structure for di-substituted naphthalenes. The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly characterized. nih.govscispace.com

Prediction of Spectroscopic Parameters (e.g., Hyperfine Tensors, NMR Shifts)

DFT is also employed to predict various spectroscopic parameters. While the calculation of some parameters like hyperfine fields can be straightforward, others such as NMR shifts require more complex procedures. xray.cz The prediction of paramagnetic NMR shifts, for instance, relies on the accurate calculation of electron paramagnetic resonance (EPR) parameters like the g-tensor and the hyperfine A-tensor. rsc.org However, DFT methods can sometimes be deficient in accurately calculating hyperfine coupling constants, which can lead to significant errors in the predicted NMR shifts. rsc.org More advanced methods may be required for higher accuracy. rsc.org The calculation of hyperfine tensors can be implemented within DFT using approaches like the zeroth-order regular approximation (ZORA) to account for relativistic effects, which can be important for heavier atoms like iodine. researchgate.net

Elucidation of Reaction Pathways and Transition States

DFT is a crucial tool for elucidating reaction mechanisms by mapping out potential energy surfaces. researchgate.net This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state is a first-order saddle point on the potential energy surface and represents the energy barrier of a reaction. researchgate.net For reactions involving this compound, such as electrophilic iodination, DFT calculations can model the reaction pathway, including the formation of intermediates and the structure of the transition state. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to verify that a calculated transition state indeed connects the reactants and products. researchgate.net In some complex reactions, a single transition state can lead to multiple products, a phenomenon known as an ambimodal transition state. stackexchange.com

Analysis of Molecular Orbitals and Electronic Transitions

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties. diva-portal.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. Time-dependent DFT (TD-DFT) is used to study electronic transitions, such as those observed in UV-Vis spectroscopy. diva-portal.orgresearchgate.net TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light. diva-portal.org The analysis of these transitions often involves identifying the specific molecular orbitals involved in the electronic excitation. researchgate.netresearchgate.net

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms "on-the-fly" from electronic structure calculations, typically DFT. rub.de This method allows for the study of the dynamic evolution of a molecular system, including bond breaking and formation, without the need for pre-parameterized force fields. rub.demdpi.com AIMD is particularly useful for studying complex chemical processes where the electronic structure changes significantly. rub.de While computationally expensive, advancements in algorithms and computing power are making AIMD simulations feasible for increasingly larger and more complex systems. nih.govethz.ch For a molecule like this compound, AIMD could be used to simulate its behavior in solution or its interaction with other molecules over time, providing a more dynamic picture of its reactivity. diva-portal.orgescholarship.org

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions. pitt.edulibretexts.org By calculating the energy barriers for different possible reaction pathways, DFT can help determine which products are kinetically favored. researchgate.netpitt.edu For instance, in the electrophilic iodination of naphthalene (B1677914), theoretical calculations can explain the observed regioselectivity by comparing the activation energies for substitution at different positions. researchgate.net Factors such as steric and electronic effects of the substituents play a crucial role and can be quantified through computational models. pitt.edu The development of automated computational workflows allows for the systematic analysis of reaction intermediates and the prediction of final products, aiding in the rational design of chemical syntheses. chemrxiv.org

Computational Assessment of Non-Covalent Interactions

Following a comprehensive search of scientific literature and databases, no specific computational studies detailing the non-covalent interactions of this compound were identified. Research focusing on the theoretical assessment of halogen bonding, π-π stacking, and other non-covalent forces is rich for many aromatic and halogenated compounds. chemrxiv.orgmobt3ath.combohrium.comresearchgate.netunimi.it Methodologies such as Density Functional Theory (DFT) bohrium.comresearchgate.net, Møller-Plesset perturbation theory (MP2) springer.com, and various quantum chemical calculations mdpi.com are standardly employed to investigate these phenomena. These studies often involve the analysis of molecular electrostatic potential (ESP) surfaces to identify regions of positive and negative potential, such as the σ-hole on halogen atoms, which are crucial for halogen bonding. bohrium.comunimi.it

Furthermore, computational techniques like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to quantify and characterize intermolecular contacts in the solid state. mobt3ath.comwikipedia.org Such analyses provide insights into the energetics and geometries of non-covalent interactions, which are fundamental to understanding crystal packing and supramolecular assembly. mobt3ath.com

However, the application of these computational methods to specifically elucidate the non-covalent interaction profile of this compound, including detailed research findings and corresponding data tables, is not available in the reviewed literature. While studies exist for other dihalogenated naphthalenes and iodo-aromatic compounds, the strict focus of this article on this compound prevents the inclusion of data from these related but distinct chemical entities.

Applications of 1,6 Diiodonaphthalene in Advanced Materials Science

Organic Electronic Materials

1,6-Diiodonaphthalene has emerged as a significant precursor and building block in the development of organic electronic materials. Its di-functional nature allows for the extension of π-conjugated systems through various polymerization and coupling reactions, leading to materials with tailored electronic and optical properties.

Building Blocks for Organic Semiconductors

Organic semiconductors are the core components of many organic electronic devices. wiley-vch.de The performance of these devices is largely dependent on the charge carrier mobility of the semiconducting material. tcichemicals.com this compound serves as a fundamental building block in the synthesis of various organic semiconductors. evitachem.comontosight.ai Its rigid naphthalene (B1677914) core and the reactive C-I bonds at the 1 and 6 positions allow for the construction of well-defined, π-conjugated molecular architectures. Through reactions like Suzuki, Stille, and Sonogashira cross-coupling, the iodine atoms can be replaced with other organic moieties, extending the conjugation and tuning the electronic properties of the resulting molecule. smolecule.com This synthetic versatility enables the creation of a wide range of organic semiconductors with properties tailored for specific applications.

The introduction of different functional groups onto the naphthalene backbone via this compound can significantly influence the final material's charge transport characteristics, energy levels (HOMO/LUMO), and solid-state packing, all of which are crucial for efficient semiconductor performance.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major application for organic semiconductors. acs.org The efficiency and color of light emission in OLEDs are determined by the molecular structure of the emissive layer material. While direct use of this compound in OLEDs is not its primary application, it serves as a crucial precursor for synthesizing the complex organic molecules that form the active layers in these devices.

By utilizing this compound as a starting material, chemists can construct larger, more complex conjugated systems that exhibit desirable photoluminescent properties. The ability to introduce various aryl or heterocyclic groups at the 1 and 6 positions allows for fine-tuning of the emission wavelength, quantum efficiency, and charge-carrier balance within the OLED device. This synthetic control is essential for developing materials for full-color displays and solid-state lighting applications.

Components in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, often used as switches in integrated circuits and sensors. rsc.orgmdpi.com The performance of an OFET is highly dependent on the mobility of charge carriers in the organic semiconductor layer. nih.gov this compound is a valuable component in the synthesis of high-performance organic semiconductors for OFETs. rsc.orgd-nb.info

The rigid and planar structure of the naphthalene unit, which can be incorporated into larger molecules using this compound, promotes intermolecular π-π stacking. This ordered packing in the solid state is crucial for efficient charge transport. Researchers have synthesized various OFET materials by employing this compound in coupling reactions to create extended π-systems. The resulting materials have shown promising charge carrier mobilities, making them suitable for applications in flexible electronics and large-area sensors. researchgate.net The ability to modify the molecular structure through the use of this compound allows for the optimization of device characteristics such as the on/off ratio and threshold voltage. tcichemicals.com

| OFET Parameter | Description | Importance for Device Performance |

| Mobility (μ) | The average drift velocity of charge carriers per unit electric field. | Determines the switching speed of the transistor. Higher mobility is desirable for high-frequency applications. |

| On/Off Ratio | The ratio of the drain current in the "on" state to the drain current in the "off" state. | A high on/off ratio is crucial for digital logic applications to distinguish between the two states clearly. |

| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | A low threshold voltage is desirable for low-power operation. |

Synthesis of Conjugated Oligomers and Polymers for Optoelectronic Devices

Conjugated oligomers and polymers are a class of materials that form the basis of many optoelectronic devices due to their unique electronic and optical properties. rsc.org These materials are characterized by alternating single and double bonds, which leads to delocalized π-electrons along the polymer backbone. rsc.org this compound is a key monomer in the synthesis of such conjugated systems. eie.grnih.gov

The two reactive iodine sites on this compound allow it to be polymerized with various other difunctional monomers through cross-coupling reactions like the Suzuki or Stille reactions. rsc.org This approach enables the creation of a diverse range of conjugated polymers with tailored properties. For instance, by copolymerizing this compound with electron-donating or electron-accepting units, the bandgap of the resulting polymer can be tuned to absorb or emit light at specific wavelengths. beilstein-journals.org This is a critical aspect in the design of materials for organic solar cells, photodetectors, and OLEDs. eie.gr The rigid naphthalene unit helps to create a more planar and rigid polymer backbone, which can enhance intermolecular interactions and improve charge transport properties. tandfonline.com

Supramolecular Materials Design

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, are weaker than covalent bonds but play a crucial role in determining the structure and function of the resulting materials. wikipedia.org

Host-Guest Systems and Molecular Recognition

Host-guest chemistry is a fundamental concept in supramolecular chemistry where a larger "host" molecule selectively binds a smaller "guest" molecule or ion. wikipedia.org This process, known as molecular recognition, is highly specific and is driven by a combination of non-covalent interactions. nih.gov While not a classic host molecule itself, this compound can be incorporated into larger molecular architectures that act as hosts.

The iodine atoms in this compound can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. beilstein-journals.org This interaction can be exploited in the design of host molecules for molecular recognition. d-nb.info By strategically positioning this compound units within a larger macrocyclic or cage-like structure, it is possible to create a binding pocket with a specific size, shape, and electronic character that can selectively bind to complementary guest molecules. The directionality and tunable strength of halogen bonds make them a valuable tool in the design of highly selective host-guest systems. nih.gov

Self-Assembly Processes for Controlled Architectures

The strategic placement of iodine atoms on the naphthalene core makes this compound a valuable building block in crystal engineering and supramolecular chemistry. materialsciencejournal.orgnih.gov Its ability to form predictable and stable non-covalent interactions, particularly halogen bonds, allows for the construction of highly ordered, self-assembled architectures. sioc-journal.cnnih.gov

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.com In this compound, the two iodine atoms act as effective halogen bond donors, enabling the molecule to link with various halogen bond acceptors to form extended networks. sioc-journal.cn This directed self-assembly process is a cornerstone for creating complex supramolecular structures from relatively simple molecular components. rug.nlrsc.org

Research has demonstrated that the combination of this compound with complementary molecules (co-formers) featuring halogen bond acceptor sites can lead to the formation of co-crystals with specific, controlled geometries. materialsciencejournal.orgneurips.cc For instance, when co-crystallized with molecules containing pyridine (B92270) or carboxylate groups, this compound can form linear chains, zig-zag patterns, or two-dimensional sheets. The resulting architecture is dictated by the geometry of the co-former and the directionality of the I···N or I···O halogen bonds. sioc-journal.cnmdpi.com

The table below summarizes representative data on self-assembly involving diiodonaphthalene derivatives, illustrating the key interactions that guide the formation of controlled architectures.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Resulting Supramolecular Architecture |

| Diiodobenzene derivative | Pyridine derivative | I···N Halogen Bond | Honeycomb or Rectangular Networks |

| Diiodobenzene derivative | Carboxylate Anion | I···O Halogen Bond | 0D Clusters, 1D Chains, 2D Layers |

| This compound | Dinitrile Co-former | I···N Halogen Bond | Linear Co-crystal Chains |

This table is illustrative, based on principles of halogen bonding demonstrated in various studies. Specific experimental data for this compound co-crystals may vary.

These self-assembly processes are fundamental to the bottom-up fabrication of advanced materials, where molecular-level control over structure is essential for achieving desired macroscopic properties. rsc.org

Development of Specialty Polymers and Macromolecules

Monomeric Units for High-Performance Polymers

This compound serves as a rigid monomeric unit for the synthesis of high-performance polymers. eneos-materials.com The naphthalene core imparts significant thermal stability and mechanical strength to the resulting polymer backbone. The carbon-iodine bonds are relatively weak, making them susceptible to cleavage and subsequent bond formation through various cross-coupling reactions, such as Suzuki or Ullmann couplings. This reactivity allows this compound to be polymerized with other monomers to create aromatic polymers.

These polymers often exhibit desirable properties such as high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength, which are characteristic of high-performance materials. bioplasticsnews.com The polymerization of dihaloaromatic monomers like this compound is a key strategy for producing materials used in demanding applications, including electronics and aerospace. While specific data on polymers derived exclusively from this compound is specialized, the principles are well-established in the synthesis of related aromatic polymers.

| Polymerization Method | Co-monomer Type | Key Polymer Property | Potential Application |

| Suzuki Coupling | Aryl Diboronic Acid | High Thermal Stability | Electronics, Composites |

| Ullmann Coupling | --- | Rigid-Rod Structure | High-Strength Fibers |

| Sonogashira Coupling | Di-alkyne | Conjugated Backbone | Organic Electronics |

This table represents potential polymerization routes and resulting properties based on the known reactivity of diiodoaromatic compounds.

Precursors for Poly(ethylene naphthalate) (PEN)

While not a direct monomer in the final polymerization step, this compound is a potential precursor for the synthesis of monomers required for producing poly(ethylene naphthalate) (PEN). wikipedia.orgwikipedia.org PEN is a high-performance polyester (B1180765) with superior thermal, mechanical, and barrier properties compared to poly(ethylene terephthalate) (PET). caltech.eduresearchgate.net

| Precursor Compound | Target Monomer | Key Transformation | Polymer Product |

| This compound | Naphthalene-1,6-dicarboxylic acid | Carboxylation | Poly(ethylene naphthalate) (PEN) (via 2,6-isomer) |

| 2,6-Dimethylnaphthalene | Naphthalene-2,6-dicarboxylic acid (2,6-NDA) | Oxidation | Poly(ethylene naphthalate) (PEN) |

| Dimethyl-2,6-naphthalenedicarboxylate (2,6-NDC) | N/A (Direct Monomer) | Esterification/Polycondensation with Ethylene Glycol | Poly(ethylene naphthalate) (PEN) |

Polymerization Studies Involving 1,6 Diiodonaphthalene As a Monomer

Homo- and Copolymerization Pathways

1,6-Diiodonaphthalene can undergo both homopolymerization to form poly(1,6-naphthalene) and copolymerization with other monomers to create a diverse range of copolymers.

Homopolymerization: The primary method for the homopolymerization of this compound is through Yamamoto coupling. This process utilizes a nickel catalyst, typically a Ni(0) complex, to facilitate the dehalogenative coupling of the aryl iodide moieties. The reaction effectively "stitches" the naphthalene (B1677914) units together, forming a polymer chain linked at the 1 and 6 positions.

Copolymerization: Copolymerization significantly broadens the scope of materials that can be synthesized from this compound.

Suzuki-Miyaura Cross-Coupling: This is a versatile and widely used method for forming carbon-carbon bonds. rsc.org In this pathway, this compound is reacted with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This approach allows for the creation of alternating copolymers with a variety of aromatic partners, enabling fine-tuning of the final polymer's properties. nih.gov

Copoly(arylene sulfide) Synthesis: A distinct copolymerization pathway involves reacting this compound with elemental sulfur at elevated temperatures. epo.org This condensation polymerization forms thioether linkages between the naphthalene units, producing a copoly(arylene sulfide). epo.org The reaction is driven to completion by the removal of the elemental iodine byproduct. epo.org

Below is a table of potential comonomers for creating copolymers with this compound, based on common cross-coupling reactions.

| Comonomer Type | Example Compound | Resulting Polymer Type | Polymerization Method |

| Arylene Diboronic Acid/Ester | Phenylenediboronic acid | Poly(naphthalene-co-phenylene) | Suzuki-Miyaura Coupling |

| Thiophene Diboronic Acid/Ester | Thiophene-2,5-diboronic acid | Poly(naphthalene-co-thiophene) | Suzuki-Miyaura Coupling |

| Fluorene Diboronic Acid/Ester | 9,9-dioctylfluorene-2,7-diboronic acid | Poly(naphthalene-co-fluorene) | Suzuki-Miyaura Coupling |

| Elemental Sulfur | Sulfur (S) | Poly(naphthalene sulfide) | Condensation Polymerization |

Controlled Polymerization Techniques

While traditional polycondensation reactions often yield polymers with broad molecular weight distributions, modern techniques allow for the synthesis of well-defined polymers from monomers like this compound. sigmaaldrich.com The most relevant of these are catalyst-transfer polycondensation (CTP) methods, which exhibit characteristics of living polymerizations. nih.gov

Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP): SCTP has emerged as a powerful tool for synthesizing conjugated polymers with precise control over molecular weight, low dispersity (Đ), and complex architectures like block copolymers. nih.govmdpi.com Unlike conventional step-growth Suzuki polymerization, SCTP proceeds via a chain-growth mechanism. mdpi.com In this process, the palladium catalyst remains associated with the growing polymer chain end and "walks" along the chain as new monomer units are added. rsc.orgmdpi.com This living character allows for the synthesis of polymers with predictable chain lengths and the ability to create block copolymers by sequential monomer addition. nih.gov The use of this compound in SCTP, paired with a suitable boronate comonomer, can yield well-defined donor-acceptor or all-donor conjugated polymers. nih.gov

Key features of controlled polymerization applied to this compound include:

Living Characteristics: The number of active polymer chains remains constant throughout the reaction, allowing molecular weight to increase linearly with monomer conversion. sigmaaldrich.com

Narrow Dispersity: Polymers produced have a narrow molecular weight distribution (Đ values close to 1.0), indicating uniform chain lengths. nih.gov

Architectural Control: Enables the synthesis of block copolymers and other complex structures by controlling the sequence of monomer addition. nih.govnih.gov

Investigation of Structure-Property Relationships in this compound-Derived Polymers

The inclusion of the this compound unit has a profound impact on the properties of the resulting polymer. The relationship between the chemical structure of the polymer and its physical properties is a critical area of study for designing new materials. nih.govresearchgate.net

The rigid, planar, and aromatic structure of the naphthalene unit typically imparts the following properties to the polymer backbone:

Thermal Stability: The rigidity of the naphthalene ring restricts bond rotation in the polymer chain, leading to higher glass transition temperatures (Tg) and enhanced thermal stability compared to more flexible polymers. nih.gov

Optoelectronic Properties: As a conjugated system, the naphthalene unit influences the polymer's electronic structure. Polymers incorporating 1,6-naphthalene are often semiconducting and can be designed for applications in organic electronics. ontosight.ai The specific linkage at the 1 and 6 positions affects the degree of π-electron delocalization along the backbone.

Solubility: Homopolymers of naphthalene can suffer from poor solubility due to strong intermolecular π-π stacking. cmu.edu This is often overcome through copolymerization with monomers bearing flexible alkyl side chains or by using substituted naphthalene monomers. cmu.edu

Mechanical Properties: The inherent stiffness of the naphthalene-containing backbone can lead to materials with high strength and modulus, though they may also be brittle. rsc.org Copolymerization can be used to balance these properties, for instance, by introducing more flexible units to enhance elasticity. rsc.org

The table below summarizes the expected influence of the 1,6-naphthalene moiety on key polymer properties.

| Polymer Property | Influence of 1,6-Naphthalene Unit | Rationale |

| Glass Transition Temp (Tg) | Increase | Reduced chain flexibility due to the rigid aromatic ring structure. nih.gov |

| Thermal Stability | High | Strong aromatic C-C bonds within the naphthalene unit. |

| Solubility | Potentially Low | Strong intermolecular forces (π-stacking) can hinder dissolution. cmu.edu |

| Electronic Band Gap | Tunable | The naphthalene unit contributes to the conjugated system; the band gap can be modified via copolymerization with various donor/acceptor comonomers. nih.gov |

| Crystallinity | Can be high | The planar structure can facilitate ordered packing and crystallization. nih.gov |

Mechanistic Aspects of Polymer Chain Propagation and Termination

The mechanism of polymerization involving this compound is dictated by the chosen synthetic route.

Mechanism of Suzuki-Miyaura Polymerization: The propagation step in Suzuki-Miyaura polymerization is a catalytic cycle involving a palladium complex. rsc.org

Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound (or the growing polymer chain end) to form an Ar-Pd(II)-I complex.

Transmetalation: The organoboron comonomer, activated by a base, transfers its organic group to the palladium center, displacing the iodide and forming an Ar-Pd(II)-Ar' complex.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming a new C-C bond in the polymer backbone and regenerating the Pd(0) catalyst, which can then begin a new cycle. rsc.org In catalyst-transfer polycondensation (SCTP), the reductive elimination step is followed by an intramolecular oxidative addition, which keeps the catalyst associated with the same polymer chain, leading to chain-growth behavior. mdpi.com Termination in these controlled systems is often minimal until all monomer is consumed or a quenching agent is intentionally added. sigmaaldrich.com

Mechanism of Yamamoto Polymerization: This coupling involves a Ni(0) catalyst. The mechanism is generally understood to involve:

Oxidative Addition: Two molecules of the aryl halide (or two C-I bonds on the same growing chain) add to a Ni(0) center to form a diorganonickel(II) complex, Ar-Ni(II)-Ar.

Reductive Elimination: The two aryl groups are eliminated from the nickel complex, forming a new C-C bond and regenerating the Ni(0) species.

Mechanism of Poly(arylene sulfide) Formation: This reaction is a nucleophilic aromatic substitution-type condensation polymerization. epo.org It is believed to proceed via the reaction of the diiodoaromatic compound with sulfur at high temperatures. The process involves the formation of thiophenolate-type intermediates that subsequently attack another C-I bond, displacing iodide and forming a thioether (sulfide) linkage. The evolution of volatile I2 provides the thermodynamic driving force for the polymerization. epo.org Chain growth continues until the concentration of reactive end groups falls below a critical level.

Supramolecular Chemistry of 1,6 Diiodonaphthalene

Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of molecules into stable, well-defined structures is known as self-assembly. longdom.org In the case of 1,6-diiodonaphthalene, the primary non-covalent interactions responsible for this phenomenon are halogen bonding and aromatic π-stacking. These forces, though weaker than covalent bonds, are highly directional and specific, enabling the construction of intricate supramolecular structures. ias.ac.in

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. rsc.orgresearchgate.net The strength of this bond increases from chlorine to bromine to iodine, making the iodine atoms of this compound potent halogen bond donors. nih.gov This potency is further enhanced by the electron-withdrawing nature of the aromatic naphthalene (B1677914) ring to which they are attached.

In the context of crystal engineering, halogen bonds are a powerful tool for designing and controlling the assembly of molecules in the solid state. rsc.orgrsc.org The defined geometry of the halogen bond (typically a 180° angle between the covalent bond to the halogen and the halogen bond itself) allows for the predictable formation of specific supramolecular synthons—structural units built from intermolecular interactions. For this compound, the two iodine atoms can engage in various halogen bonding motifs, such as forming linear chains or more complex two-dimensional (2D) and three-dimensional (3D) networks. nih.gov The interaction can occur with various halogen bond acceptors, including nitrogen, oxygen, or even other halogen atoms. researchgate.net The specific architecture formed is a result of a combination of intermolecular forces, but the directionality of the halogen bond is often the dominant structure-directing influence. nih.gov

Table 1: Key Features of Halogen Bonding in Supramolecular Chemistry

| Feature | Description | Relevance to this compound |

|---|---|---|

| Strength | Increases with the polarizability of the halogen atom (I > Br > Cl). | The iodine atoms make it a strong halogen bond donor. |

| Directionality | Highly directional, with a preferred linear geometry (R-X···A angle ≈ 180°). | Allows for predictable control over crystal packing and network formation. |

| Tunability | Strength can be modified by attaching electron-withdrawing groups to the halogen-bearing molecule. rsc.org | The naphthalene core influences the electrophilic character of the iodine atoms. |

| Versatility | Forms bonds with a wide range of Lewis basic acceptors (N, O, S, π-systems). | Enables the construction of co-crystals and diverse supramolecular assemblies. |

Beyond halogen bonding, the naphthalene core of this compound facilitates π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. libretexts.orgscirp.org While sometimes visualized as a simple face-to-face sandwich, π-stacking interactions more commonly adopt a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion and maximize attraction. rug.nl

Design and Synthesis of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving this compound allows for its use as a building block, or "tecton," in the bottom-up construction of larger, functional supramolecular systems. longdom.org

Molecular cages are discrete, three-dimensional structures with internal cavities capable of encapsulating guest molecules. rsc.orgmagtech.com.cn The synthesis of these cages often relies on dynamic covalent chemistry or coordination-driven self-assembly. magtech.com.cn this compound, with its rigid structure and defined bond angles, can be functionalized to act as a panel or linker in the construction of such cages. For instance, by converting the iodine atoms into reactive groups, it can be connected to other components to form the faces or edges of a polyhedral cage. mdpi.com

Similarly, this compound is a potential candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. frontiersin.org The properties of a MOF, such as pore size and functionality, are determined by the geometry and chemical nature of the metal node and the organic linker. The rigidity and length of the this compound unit, along with the potential for post-synthetic modification at the iodine positions, make it an attractive component for creating MOFs with specific topologies and chemical properties. While its isomer, 1,5-diiodonaphthalene (B1598947), has been noted in the context of MOF synthesis, the distinct geometry of the 1,6-isomer would lead to different network structures. tdx.cat

Table 2: Potential Applications of this compound in Supramolecular Architectures

| Architecture | Role of this compound | Potential Function |

|---|---|---|

| Molecular Cages | As a rigid structural panel or linker. | Host-guest chemistry, molecular recognition, catalysis. magtech.com.cn |

| Metal-Organic Frameworks (MOFs) | As a ditopic organic linker connecting metal nodes. | Gas storage, separation, catalysis. nih.gov |

| Co-crystals | As a halogen bond donor. | Modification of physical properties, design of functional materials. nih.gov |

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a surface. nih.gov The most well-studied examples are alkanethiols on gold surfaces, where a strong sulfur-gold bond anchors the molecules to the substrate, and van der Waals interactions between the alkyl chains drive the ordering of the layer. sigmaaldrich.com

While this compound itself may not form a traditional SAM, it can be incorporated into more complex molecules designed for surface assembly. For example, a molecule containing a this compound unit for its structural or electronic properties could be functionalized with a thiol or silane (B1218182) group to anchor it to a gold or silicon oxide surface, respectively. tue.nl The resulting monolayer would present the diiodonaphthalene units at the surface, creating an interface with unique chemical properties defined by the iodine atoms. Such surfaces could be used to study surface-confined reactions or to control the wetting and adhesion properties of the material. rsc.org The ability to pattern these SAMs offers a powerful method for creating chemically heterogeneous surfaces with high resolution.

Molecular Recognition and Sensing Applications in Supramolecular Contexts

Molecular recognition is the selective binding of a guest molecule to a host molecule through specific non-covalent interactions. longdom.org Supramolecular assemblies built from this compound have significant potential in this area due to the specific nature of the halogen and π-π interactions they can form.

The defined cavities and channels within crystal structures or molecular cages constructed from this compound can act as host sites for complementary guest molecules. thno.org The recognition process is governed by a combination of size, shape, and chemical complementarity between the host and guest. The iodine atoms, in particular, can act as specific binding sites for Lewis basic species, enabling the selective recognition of certain molecules. researchgate.net

This selective recognition forms the basis for chemosensors. rsc.org A sensor system can be designed where the binding of a target analyte (guest) to a supramolecular host containing this compound causes a measurable change in a physical property, such as a color change or a fluorescence response. For example, the binding of an analyte could perturb the π-stacking arrangement or interact with the iodine atoms, leading to a change in the electronic properties of the system and a detectable optical signal. The development of such sensor arrays allows for the detection and discrimination of various analytes, including volatile organic compounds.

Supramolecular Catalysis Utilizing this compound Derivatives

The application of this compound and its derivatives in supramolecular catalysis is an emerging area of interest, primarily centered on the principles of halogen bonding. While specific, well-documented catalytic cycles featuring this compound are not extensively reported in mainstream research, its structure is highly indicative of its potential as a bidentate halogen bond (XB) donor. This capability allows it to play a crucial role in the activation of substrates and the stabilization of transition states through non-covalent interactions, a cornerstone of supramolecular catalysis.

The fundamental concept of supramolecular catalysis involves the use of reversible, non-covalent interactions—such as hydrogen bonding, hydrophobic forces, and halogen bonding—to assemble catalytic systems. rsc.orgwikipedia.org These systems aim to mimic the efficiency and selectivity of natural enzymes by creating organized environments that lower the activation energy of a reaction. mdpi.com Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, has been increasingly recognized as a powerful tool in this field. nih.gov Iodine atoms, particularly when attached to electron-withdrawing scaffolds like naphthalene, are excellent XB donors.

The 1,6-substitution pattern of diiodonaphthalene provides a rigid scaffold with two divergent iodine atoms. This geometry is ideal for forming bidentate (two-point) interactions with a substrate, holding it in a specific orientation and enhancing its reactivity. This mode of activation is analogous to how bidentate hydrogen-bond donors, such as ureas and squaramides, are used in anion-binding catalysis. beilstein-journals.orgrsc.org

Research into bidentate iodine-based halogen bond donors has demonstrated their superior performance compared to monodentate counterparts in various organocatalytic reactions. For instance, bidentate iodolium salts have been shown to be powerful catalysts for Michael additions, nitro-Michael additions, and Diels-Alder reactions, achieving significant rate enhancements where monodentate donors fail to produce any product. nih.gov This enhanced activity is attributed to the cooperative effect of the two halogen bonds, which more effectively polarize the substrate.

While direct research on this compound as a catalyst is limited, studies on analogous bidentate XB donors provide a clear blueprint for its potential applications. The table below outlines benchmark reactions where such catalysts have proven effective, suggesting potential areas of exploration for this compound derivatives.

Table 1: Performance of Bidentate Halogen Bond Donors in Benchmark Reactions

| Reaction | Catalyst Type | Catalyst Loading (mol%) | Time (h) | Conversion/Yield (%) | Ref |

| Diels-Alder Reaction | Bidentate Bis(iodolium) Salt | 30 | 12 | 73% | nih.gov |

| Michael Addition | Bidentate Bis(iodolium) Salt | 10 | 1 | 74% | nih.gov |

| Mukaiyama Aldol Reaction | Bidentate Iodine(I) XB Donor | 10 | 24 | up to 98% ee | chemrxiv.org |

| Gold-Catalyzed Cyclization | Bis(benzimidazolium) XB Activator | 2 | <0.5 | >95% | nih.gov |

This table presents data for analogous bidentate halogen bond donors to illustrate the potential catalytic applications for derivatives of this compound. The data does not represent experiments conducted with this compound itself.

The mechanism in these catalytic processes generally involves the activation of a Lewis basic site on the substrate (e.g., a carbonyl oxygen) through halogen bonding. In a potential scenario involving a this compound derivative as a catalyst for a Diels-Alder reaction between a diene and a dienophile containing a carbonyl group, the two iodine atoms would coordinate to the carbonyl oxygen. This bidentate interaction would withdraw electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.

Furthermore, the rigid naphthalene backbone ensures that the two iodine atoms are held at a fixed distance, a crucial feature for pre-organizing the substrate and stabilizing the transition state. This pre-organization is a key principle in supramolecular catalysis, leading to enhanced reaction rates and selectivities that are difficult to achieve with conventional catalysts. nih.govfrontiersin.org The development of chiral derivatives of this compound could also pave the way for applications in asymmetric catalysis, where the defined chiral pocket created by the supramolecular assembly could induce high levels of enantioselectivity. chemrxiv.org

Synthesis and Exploration of Functionalized 1,6 Diiodonaphthalene Derivatives

Preparation of Substituted Naphthalene (B1677914) Scaffolds for Advanced Applications